molecular formula C9H8BrFO B1343875 2-Bromo-1-(2-fluorophenyl)propan-1-one CAS No. 186036-09-9

2-Bromo-1-(2-fluorophenyl)propan-1-one

Cat. No. B1343875
M. Wt: 231.06 g/mol
InChI Key: SRWOGHXEYXHDFI-UHFFFAOYSA-N
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Description

Stereoselective Access to 1-[2-Bromo(het)aryloxy]propan-2-amines

The study presents a chemoenzymatic strategy for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are precursors to the antimicrobial agent Levofloxacin. The synthesis involves biotransamination and kinetic resolution using lipases, achieving high selectivity and enantiomeric excess (ee) for the desired amines .

Synthesis of [18F]FP-β-CIT

This paper describes the synthesis of a radiolabeled compound, [18F]FP-β-CIT, through a two-step reaction sequence. The process includes fluorination of a bromo-substituted precursor and subsequent purification to achieve high radiochemical purity and specific activity .

Synthesis and NLO Studies of Novel Organic Material

A novel organic nonlinear optical (NLO) material with bromo and fluoro substituents was synthesized using the Claisen-Schmidth condensation method. The material's structure was confirmed by spectroscopic techniques, and its NLO efficiency was found to be significant compared to the standard KDP crystal .

Synthesis and Structure Characterization Using Spectroscopic Techniques and DFT

The paper reports on the synthesis and structural characterization of a bromo-fluoro-substituted compound. The study utilized FTIR, NMR, and UV-Visible spectroscopy, complemented by density functional theory (DFT) calculations, to confirm the molecular structure .

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure of a compound with bromo and fluoro phenyl rings was analyzed, revealing a dihedral angle between the rings and a two-dimensional layered structure in the crystal, facilitated by C—H⋯π interactions .

Synthesis of an Imidazo[4,5-c]pyridin-2-one Derivative

This research outlines the synthesis of a biologically active intermediate, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, through a multi-step process. The structure was confirmed by NMR and mass spectrometry .

Synthesis of 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol Hydrochloride

A synthetic route for a fluorophenyl-containing compound was developed, with the structure confirmed by IR and NMR. The synthesis boasts advantages such as mild conditions and high yield .

Practical Synthesis of 2-Fluoro-4-bromobiphenyl

The paper discusses a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen. The method avoids the use of expensive and toxic reagents, offering a more accessible approach for large-scale production .

Synthesis and Structure of a Fluorine Substituted Bicyclic Ring-Fused Polyene

A synthesis of a fluorine and bromine-substituted bicyclic compound is reported, which is an advanced intermediate in the synthesis of bioactive polyenes. The structure was characterized by various spectroscopic methods and X-ray crystallography .

Molecular Structure and Analysis of an (E)-3-(4-Chlorophenyl)-1-(4-Fluorophenyl)prop-2-en-1-one

The synthesis and structural analysis of a chloro-fluorophenyl compound were performed. The study included IR, X-ray diffraction, and DFT calculations, revealing insights into the molecule's stability, hyperpolarizability, and electronic transitions .

Scientific Research Applications

  • Intermediate for Biologically Active Compounds : The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound closely related to 2-Bromo-1-(2-fluorophenyl)propan-1-one, is an important step in producing many biologically active compounds. This synthesis involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).

  • Synthesis of Morpholinol Hydrochloride : 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a compound with potential applications in medicinal chemistry, is synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone. This synthesis demonstrates the utility of 2-bromo-1-(2-fluorophenyl)-propan-1-one in creating novel chemical structures (Tan Bin, 2010).

  • Preparation of Acridin-9(10H)-ones : The reaction of related compounds, such as 1-fluoro-2-lithiobenzenes derived from 1-bromo-2-fluorobenzenes, with 2-halobenzaldehydes leads to the production of (2-fluorophenyl)(2-halophenyl)methanones. These are precursors to 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones, indicating the significance of such bromo-fluorophenyl compounds in complex organic syntheses (Kobayashi et al., 2013).

  • UV range, indicating their applicability in optical technologies (Shruthi et al., 2017).
  • Synthesis of Antimicrobial Compounds : Bromo-2-fluorobenzaldehyde, a compound related to 2-Bromo-1-(2-fluorophenyl)propan-1-one, has been used to synthesize chalcones, which were further processed to produce compounds like 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one. These compounds have been screened for antimicrobial activities, illustrating the potential of 2-Bromo-1-(2-fluorophenyl)propan-1-one in the development of new antimicrobial agents (Jagadhani et al., 2014).

  • Chemical Synthesis in Pharmaceutical Intermediates : The chemical synthesis of 1-[2-Bromo(het)aryloxy]propan-2-amines from related brominated compounds shows the relevance of such bromo-fluorophenyl compounds in producing pharmaceutical intermediates. This includes the synthesis of valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).

  • Organic Synthesis and Structural Analysis : The synthesis and structural characterization of compounds like 1-(4-Bromophenyl)-3-(2-Chloro-6-Fluorophenyl) Prop-2-En-1-One using spectroscopic techniques and density functional theory demonstrate the significance of bromo-fluorophenyl compounds in organic synthesis and the analysis of molecular structures (Bhumannavar, 2021).

Safety And Hazards

This compound is considered hazardous. It has a GHS05 safety symbol and the signal word is "Danger" . The hazard statements include H314 . Precautionary statements include P260-P264-P280-P301+P310+P330+P331-P303+P361+P353+P310-P304+P340+P310-P305+P351+P338+P310-P363-P405-P501 .

properties

IUPAC Name

2-bromo-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWOGHXEYXHDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2-fluorophenyl)propan-1-one

Synthesis routes and methods

Procedure details

To a solution of 2′-fluoropropiophenone (25.0 g) in acetic acid (250 mL) was slowly added bromine (8.4 mL). The mixture was stirred at room temperature for 3 hr, and concentrated under reduced pressure. To the residue was added water (200 mL), and the mixture was extracted with diisopropyl ether. The extract was washed with saturated aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate, and filtrated. The filtrate was concentrated under reduced pressure to give the title compound as a yellow oil (yield 36.8 g, 97%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Chen, W Guo, Z Wang, L Hu, F Chen… - The Journal of Organic …, 2016 - ACS Publications
The reactions of p-toluenesulfonylmethyl isocyanide (TosMIC) with α-bromocarbonyl compounds leading efficiently to α-sulfonated ketones, esters, and amides were reported, in which …
Number of citations: 31 pubs.acs.org
PM Lundin - 2010 - dspace.mit.edu
Chapter 1 begins with a review of the current literature on cross-coupling methods to generate a-arylcarbonyl compounds, with a special emphasis on asymmetric arylations. The …
Number of citations: 2 dspace.mit.edu

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